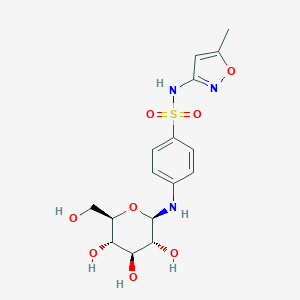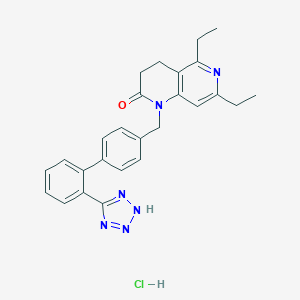
ZD 7155 hydrochloride
説明
ZD 7155 hydrochloride is not directly mentioned in the provided papers. However, the papers discuss zinc hydroxychlorides, which are related compounds. Zinc hydroxychlorides are layered materials that can be synthesized from zinc oxide (ZnO) nanoparticles when aged with aqueous zinc chloride (ZnCl2) solutions at various temperatures. These compounds are part of a group known as basic zinc salts (BZS) and have been studied for their unique structural and chemical properties .
Synthesis Analysis
The synthesis of zinc hydroxychlorides involves aging ZnO nanoparticles with ZnCl2 solutions. The process is temperature-dependent, with different temperatures ranging from 6 to 140°C affecting the crystallinity of the resulting material. At lower temperatures, such as 6°C, the ZnO diffraction peaks disappear, and the zinc hydroxychloride peaks develop, resulting in thin hexagonal plate particles. The crystallinity of the layered structure improves with increasing aging temperature .
Molecular Structure Analysis
The molecular structure of zinc hydroxychloride II, as one of the zinc hydroxychlorides, has been determined to be rhombohedral with specific lattice parameters. The symmetry group is identified, and the atomic positions have been established through Patterson and Fourier projections. The structure is layered and can be derived from a hypothetical zinc hydroxide structure. Within the layers, zinc atoms are coordinated both octahedrally and tetrahedrally, with the bonds showing predominantly ionic and covalent character, respectively .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving zinc hydroxychlorides. However, the synthesis process itself can be considered a chemical reaction where ZnO reacts with ZnCl2 in an aqueous solution to form the layered zinc hydroxychloride structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of zinc hydroxychlorides include a Cl-deficient composition, with the atomic Cl/Zn ratios being less than the theoretical ratio. This suggests that some Cl atoms in the layer are replaced with bicarbonate (HCO3-) and/or hydroxide (OH-) ions. The specific surface areas of these materials are estimated to be around 10 m²/g, and they show a high affinity for water molecules, as indicated by the enhanced water adsorption capacity. The crystallinity of the material affects its water adsorption selectivity, with less-crystallized parts showing higher selectivity .
科学的研究の応用
Nerve Function and Regeneration
ZD-7155 has shown potential in improving nerve function and regeneration in diabetic rats. It prevented and corrected deficits in sensory and motor conduction velocity, attenuated resistance to hypoxic conduction failure, increased endoneurial capillary density, maintained sciatic nutritive endoneurial blood flow, and attenuated reductions in endoneurial O2 tension. Additionally, it prevented deficits in myelinated fiber regeneration post-nerve injury in diabetic conditions, highlighting its role in neurovascular etiology of nerve dysfunction in diabetes (Maxfield, Love, Cotter, & Cameron, 1995).
Systemic and Renal Hemodynamic Effects
In conscious lambs, ZD 7155 demonstrated dose-dependent effects on systemic and renal hemodynamics. It decreased renal vascular resistance and increased renal blood flow, with these responses lasting less than 90 minutes. Additionally, mean arterial pressure decreased after ZD 7155 administration in various age groups, indicating its significant impact on blood pressure and renal vascular tone (Chappellaz & Smith, 2006).
Renal Effects Modulated by Angiotensin II
ZD 7155 was found to modulate the renal effects of stress-induced increases in sympathetic nerve activity in rats. It blunted decreases in urine volume and sodium excretion in response to stress, without affecting glomerular filtration rate or renal plasma flow. These findings suggest that ZD 7155 impacts renal nerve-mediated antinatriuresis and anitidiuresis in response to stress, mediated by endogenous Ang II (Veelken, Hilgers, Stetter, Siebert, Schmieder, & Mann, 1996).
Cardiovascular Homeostasis and Baroreflex Control
In conscious lambs, ZD 7155 played a role in regulating cardiovascular homeostasis and arterial baroreflex control of heart rate. It influenced mean arterial pressure and heart rate, with notable changes in the heart rate range and minimum heart rate. This highlights its potential role in modulating cardiovascular function early in life (Wehlage & Smith, 2012).
Safety And Hazards
特性
IUPAC Name |
5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O.ClH/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26;/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGGAAHTUXEGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431372 | |
| Record name | 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZD 7155 hydrochloride | |
CAS RN |
146709-78-6 | |
| Record name | 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



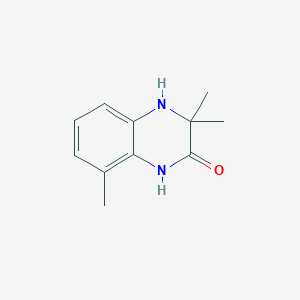
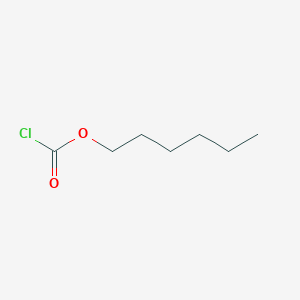
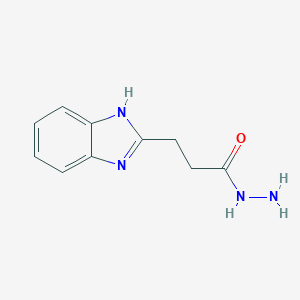
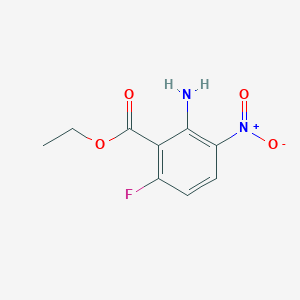
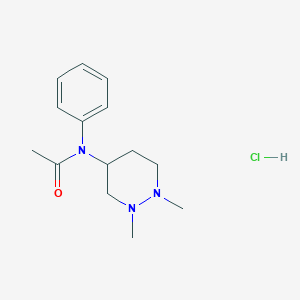
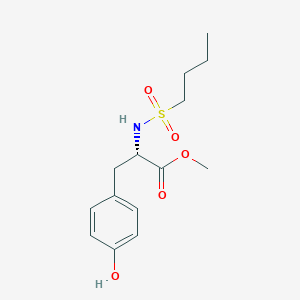
![[Dibromo(ethyl)-lambda4-selanyl]ethane](/img/structure/B127919.png)
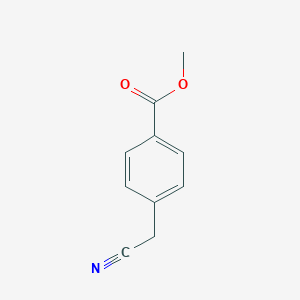
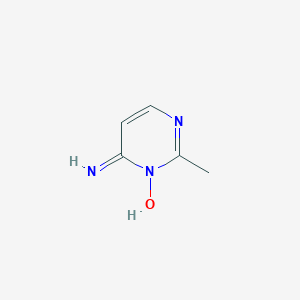
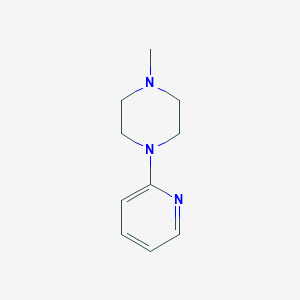

![1-Bromo-2-[dibromo(2-bromoethyl)-lambda4-selanyl]ethane](/img/structure/B127926.png)
![1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione](/img/structure/B127927.png)
